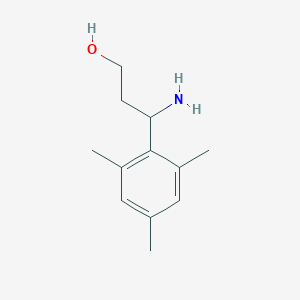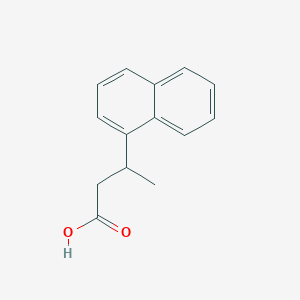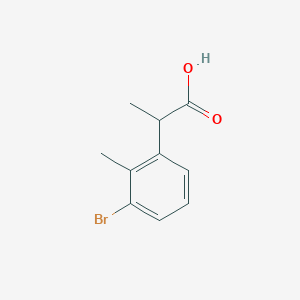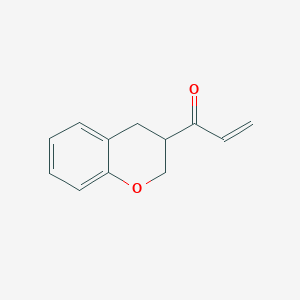
4'-Fluoro-3'-(trifluoromethyl)phenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H5ClF4O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a fluoro group at the 4’ position and a trifluoromethyl group at the 3’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a fluorobenzene derivative with a trifluoromethyl group. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and results in the formation of the corresponding acylated product.
Chlorination: The acylated product is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloride group, yielding 4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Fluoro-trifluoromethylbenzoic acid or fluoro-trifluoromethylbenzophenone.
Reduction: Fluoro-trifluoromethylbenzyl alcohol.
Applications De Recherche Scientifique
4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive chloride group.
Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride involves its ability to act as an electrophile due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Uniqueness
4’-Fluoro-3’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This arrangement significantly influences its reactivity and the types of reactions it can undergo. Compared to its bromide and benzyl derivatives, the chloride variant offers distinct reactivity patterns, making it valuable for specific synthetic applications.
Propriétés
IUPAC Name |
2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNQRURZQZHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
